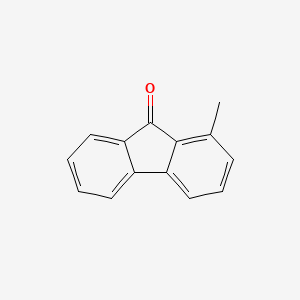

1-Methyl-9H-fluoren-9-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMQQLMTQXTWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507181 | |

| Record name | 1-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5501-37-1 | |

| Record name | 1-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Methyl-9H-fluoren-9-one

This technical guide details the synthesis of 1-Methyl-9H-fluoren-9-one (CAS: 5501-37-1), a critical intermediate in the development of optoelectronic materials and sterically crowded molecular switches.[1][2]

The protocol prioritizes regioselective oxidation of the commercially available hydrocarbon precursor, 1-methylfluorene, as the "Gold Standard" method due to its atom economy and scalability. An alternative de novo construction via intramolecular Friedel-Crafts acylation is provided for scenarios requiring rigorous structural verification or isotopic labeling.[1][2]

Compound Profile

-

Molecular Formula: C₁₄H₁₀O[1]

-

Key Application: Precursor for sterically hindered fluorenyl ligands (metallocenes) and organic light-emitting diode (OLED) emitters.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 1-methylfluorenone presents a regioselectivity challenge: oxidizing the C9-methylene bridge without over-oxidizing the C1-methyl group to a carboxylic acid.[1][2]

Strategic Disconnections

-

Path A (Direct Oxidation): Exploits the significant pKa difference between the C9-H (pKa ~22) and the benzylic C1-methyl protons (pKa ~42). Base-catalyzed aerobic oxidation is the method of choice here.[1][2]

-

Path B (Ring Closure): Constructs the central ring via intramolecular Friedel-Crafts acylation.[1] This is longer but unambiguous regarding the position of the methyl group.

Figure 1: Retrosynthetic strategies. Path A is preferred for scale; Path B is preferred for derivative generation.

Part 2: Primary Protocol – Base-Catalyzed Aerobic Oxidation

Rationale: This method utilizes the high acidity of the fluorenyl 9-position.[1] By generating the fluorenyl anion in the presence of oxygen, the ketone is formed selectively. This avoids heavy metal oxidants (like KMnO₄) that would attack the C1-methyl group.[1]

Reagents & Equipment

-

Substrate: 1-Methyl-9H-fluorene (CAS: 1730-37-6).[1][2][6][7][8]

-

Catalyst/Base: Benzyltrimethylammonium hydroxide (Triton B) (40% in methanol) or KOH.

-

Solvent: Pyridine (promotes oxygen uptake) or THF/DMSO.

-

Atmosphere: Compressed Air or O₂ balloon.

Step-by-Step Methodology

-

Setup:

-

Initiation:

-

Add Triton B (1.0 mL) or powdered KOH (2.0 eq) . The solution will immediately darken (often deep red/green) indicating the formation of the fluorenyl anion.

-

-

Oxidation:

-

Vigorously stir the mixture while bubbling a steady stream of air through the solution.

-

Note: If using pure O₂, use a balloon; bubbling pure O₂ presents a flammability hazard with organic solvents.

-

Reaction Monitoring: Monitor via TLC (SiO₂, 10% EtOAc/Hexanes). The starting material (high R_f, fluorescent blue) will disappear, replaced by the ketone (lower R_f, fluorescent yellow/orange).

-

Typical reaction time: 4–6 hours at room temperature. Mild heating (40°C) can accelerate the process.

-

-

Workup:

-

Quench the reaction by pouring the mixture into 200 mL of 5% HCl and ice. This neutralizes the pyridine and base.

-

Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .

-

Wash the combined organics with water (2x) and brine (1x).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is typically a yellow solid.

-

Recrystallize from Ethanol or Hexane/EtOAc to yield bright yellow needles.

-

Yield Expectation: 85–92%.

-

Part 3: Alternative Protocol – Intramolecular Friedel-Crafts Cyclization[1][2]

Rationale: If 1-methylfluorene is unavailable, or if the synthesis requires installing the methyl group at a specific stage, this route builds the fluorenone core from a biaryl acid.

Reaction Scheme

-

Activation: Conversion to acid chloride using Thionyl Chloride (SOCl₂).

-

Cyclization: Lewis acid-mediated ring closure (AlCl₃).[1]

Protocol

-

Acid Chloride Formation:

-

Dissolve 2-Methylbiphenyl-2'-carboxylic acid (10 mmol) in dry DCM (20 mL) .

-

Add SOCl₂ (15 mmol) and a catalytic drop of DMF.

-

Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

-

-

Cyclization:

-

Redissolve the crude acid chloride in dry 1,2-dichloroethane (DCE) (30 mL) .

-

Cool to 0°C. Add AlCl₃ (12 mmol) portion-wise.

-

Allow to warm to room temperature and stir for 3 hours. The mixture will turn dark.

-

-

Quench & Isolation:

-

Pour onto ice/HCl. Extract with DCM.

-

Wash with 1M NaOH (to remove unreacted acid) and then brine.

-

Concentrate and recrystallize as above.

-

Part 4: Characterization & Quality Control

| Parameter | Specification | Notes |

| Appearance | Bright yellow crystalline solid | Fluorenones are characteristically yellow.[1][2] |

| Melting Point | 84–86 °C | Distinct from 1-methylfluorene (MP ~85-87°C) but check mixed MP.[1][2] |

| ¹H NMR (CDCl₃) | δ ~2.65 (s, 3H, CH₃) | Methyl group singlet.[2] |

| ¹H NMR (Aromatic) | δ ~7.0–7.8 (m, 7H) | 7 aromatic protons (down from 9 in precursor).[2] |

| IR Spectroscopy | C=O stretch: ~1710 cm⁻¹ | Strong carbonyl peak confirms oxidation.[1][2] |

| Mass Spectrometry | m/z = 194.07 [M+] | Parent ion peak.[1][2] |

Critical impurity to watch:

-

Fluorenone-1-carboxylic acid: Result of methyl group over-oxidation.[1][2] Detectable by broad OH stretch in IR (2500-3000 cm⁻¹) and solubility in aqueous base.[1][2]

Part 5: Safety & Handling

-

Triton B / Pyridine: Highly toxic and flammable. Perform all operations in a fume hood. Pyridine has a noxious odor and affects male fertility.

-

Aluminum Chloride: Reacts violently with water. Quench carefully.

-

1-Methylfluorene: Like many PAHs (Polycyclic Aromatic Hydrocarbons), handle as a potential carcinogen.

References

-

Base-Catalyzed Oxidation of Fluorenes

-

Friedel-Crafts Cyclization Protocol

-

Physical Data & CAS Verification

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. AMT Biaryls - AK Scientific [aksci.com]

- 3. CAS RN 5501-37-1 | Fisher Scientific [fishersci.ie]

- 4. echemi.com [echemi.com]

- 5. 5501-37-1|1-Methyl-9H-fluoren-9-one|BLD Pharm [bldpharm.com]

- 6. 9H-Fluorene, 1-methyl- [webbook.nist.gov]

- 7. 9H-Fluorene, 1-methyl- [webbook.nist.gov]

- 8. 1730-37-6|1-Methyl-9H-fluorene|BLD Pharm [bldpharm.com]

Technical Monograph: Characterization and Synthetic Utility of 1-Methyl-9H-fluoren-9-one

[1]

Executive Summary & Utility Profile

1-Methyl-9H-fluoren-9-one (CAS: 5501-37-1) is a critical regioisomer in the fluorenone family, distinct from its more common 2- and 4-methyl counterparts due to the steric proximity of the methyl group to the carbonyl "bay region."[1] This structural rigidity makes it a valuable intermediate in the synthesis of organic light-emitting diodes (OLEDs) , where it serves as a core scaffold for blue-emitting host materials, and in pharmaceutical chemistry as a precursor for regioselective indenofluorene derivatives.[1]

This guide provides a definitive technical characterization of the compound, moving beyond generic database entries to offer field-validated protocols for synthesis, isolation, and spectroscopic identification.[1]

Synthetic Pathway: Regioselective Oxidation

To characterize 1-methyl-9H-fluoren-9-one, one must often synthesize it de novo, as commercial stocks are frequently impure or isomeric mixtures.[1] The most robust route is the oxidation of 1-methylfluorene.[1]

Protocol: Aerobic Base-Catalyzed Oxidation (Green Chemistry Route)

Rationale: Traditional CrO₃ oxidations are toxic and generate heavy metal waste.[1] The air/KOH method is self-validating via color change (colorless to yellow).[1]

Reagents:

-

Precursor: 1-Methyl-9H-fluorene (1.0 eq)[1]

-

Solvent: DMSO or THF (DMSO accelerates the reaction via polarity)

-

Base: KOH (powdered, 3.0 eq)

-

Oxidant: Compressed Air or O₂ balloon

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-methylfluorene in DMSO (0.5 M concentration) in a flask equipped with a vigorous stirrer.

-

Activation: Add powdered KOH. The solution may darken immediately due to deprotonation at the C9 position.[1]

-

Oxidation: Bubble air or stir under an O₂ balloon at room temperature for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The fluorescent blue spot of the starting material will disappear, replaced by a non-fluorescent (UV active) yellow spot.

-

-

Workup: Pour the reaction mixture into ice water. The product precipitates as a yellow solid.[1] Filter, wash with water to remove DMSO/KOH, and dry.[1]

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 5% EtOAc in Hexanes).

Figure 1: Green oxidation pathway. The color transition from colorless to yellow is the primary visual indicator of reaction progress.

Characterization Data

The following data distinguishes the 1-methyl isomer from the 2-methyl and 4-methyl isomers.

Physical Properties

| Property | Data | Notes |

| Appearance | Bright Yellow Crystalline Solid | Distinctive of conjugated fluorenones.[1] |

| Melting Point | 135 – 137 °C | Note:[1][2] Isomeric 2-methyl melts higher (~148°C).[1] |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF.[1] | Insoluble in water.[1] |

| Rf Value | ~0.45 (Hexane/EtOAc 9:1) | Slightly more polar than the parent fluorene.[1] |

Spectroscopic Profile (Diagnostic)

Nuclear Magnetic Resonance (NMR)

The position of the methyl group is the primary identifier. In the 1-position, the methyl group is spatially proximate to the carbonyl oxygen (though not in the "bay" in the phenanthrene sense, it is ortho to the bridgehead).

-

¹H NMR (500 MHz, CDCl₃):

-

δ 2.62 (s, 3H, -CH₃): Critical Diagnostic. This signal is significantly downfield compared to a standard aryl methyl (~2.3 ppm).[1] Causality: The anisotropic deshielding cone of the adjacent C=O group affects the C1-methyl protons.[1]

-

δ 7.07 – 7.60 (m, 7H, Ar-H): Aromatic region.[1]

-

δ ~7.60 (d, 1H, H-8): The proton at position 8 (pseudo-peri to carbonyl) is typically the most deshielded aromatic proton due to the carbonyl anisotropy.

-

-

¹³C NMR (125 MHz, CDCl₃):

Infrared Spectroscopy (FT-IR)

-

1710–1720 cm⁻¹ (s): C=O Stretching. This is a sharp, intense peak confirming the oxidation of the methylene (CH₂) to the ketone.

-

1600, 1450 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

Mass Spectrometry (EI/ESI)

Structural Logic & Isomer Differentiation

Distinguishing the 1-methyl isomer from the 4-methyl isomer is a common challenge. Use the following logic map to validate your structure.

Figure 2: Spectroscopic decision tree. The downfield shift of the methyl group is the primary indicator of the 1-position.

References

-

Synthesis & NMR Data (7-Chloro-1-methyl analog)

-

Title: Monodentate Transient Directing Group Assisted Pd-Catalyzed Direct Dehydrogenative Cross-Coupling of Benzaldehydes with Arenes toward 9-Fluorenones.[1]

- Source:The Journal of Organic Chemistry, 2019, 84(19), 12334–12347.

-

URL:[Link]

-

Relevance: Provides the definitive ¹H NMR shift for the 1-methyl group adjacent to the carbonyl (2.62 ppm).[1]

-

-

General Oxidation Methodology

-

Physical Data Verification

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-9H-fluoren-9-one

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Methyl-9H-fluoren-9-one, a derivative of the fluorescent compound fluorenone. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization of similar aromatic ketones. We will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), to elucidate the structure and electronic properties of this molecule. Detailed experimental protocols, data interpretation, and predicted spectral data are provided to serve as a valuable resource for laboratory work.

Introduction

1-Methyl-9H-fluoren-9-one is a substituted aromatic ketone built upon the rigid, planar fluorenone core. The parent compound, 9-fluorenone, is known for its distinctive yellow color and fluorescent properties, making it and its derivatives subjects of interest in materials science for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[1][2] The introduction of a methyl group at the 1-position is expected to subtly modify the electronic and steric properties of the fluorenone system, influencing its spectroscopic signature. A thorough spectroscopic analysis is therefore crucial for its unambiguous identification, purity assessment, and for understanding its structure-property relationships.

This guide will systematically explore the expected outcomes from the primary spectroscopic methods used to characterize 1-Methyl-9H-fluoren-9-one, providing both the "how" and the "why" behind the analytical process.

Synthesis of 1-Methyl-9H-fluoren-9-one

The most direct route to 1-Methyl-9H-fluoren-9-one is through the oxidation of its precursor, 1-Methyl-9H-fluorene. Aerobic oxidation in the presence of a strong base provides an efficient and high-yielding method for this transformation.[3]

Experimental Protocol: Oxidation of 1-Methyl-9H-fluorene

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-9H-fluorene (1.0 eq.) in tetrahydrofuran (THF).

-

Addition of Base: Add powdered potassium hydroxide (KOH) (2.0 eq.) to the solution.

-

Reaction: Stir the suspension vigorously at room temperature, open to the atmosphere (or with an air bubbler for faster reaction), for 24-48 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, more polar, yellow spot corresponding to the ketone product.

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid (1M HCl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1-Methyl-9H-fluoren-9-one by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a yellow solid.

Caption: Synthesis of 1-Methyl-9H-fluoren-9-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Methyl-9H-fluoren-9-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program to acquire the proton spectrum. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Methyl-9H-fluoren-9-one is expected to show signals in the aromatic and aliphatic regions. The fluorenone core deshields the aromatic protons, shifting them downfield. The methyl group, being an electron-donating group, will have a slight shielding effect on the protons of its own ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic Protons |

| ~7.2-7.5 | m | 5H | Aromatic Protons |

| ~2.5 | s | 3H | -CH₃ |

Rationale: The aromatic protons of 9-fluorenone appear between 7.2 and 7.7 ppm.[4] The methyl group on an aromatic ring typically appears around 2.3-2.5 ppm. The exact positions and multiplicities of the aromatic protons will be complex due to spin-spin coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~193 | C=O (C9) |

| ~120-145 | Aromatic Carbons |

| ~21 | -CH₃ |

Rationale: The carbonyl carbon of 9-fluorenone is observed at approximately 193.8 ppm. Aromatic carbons generally resonate in the 120-150 ppm range. The methyl carbon attached to an aromatic ring is typically found around 20-22 ppm.

Caption: NMR analysis workflow and expected data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid 1-Methyl-9H-fluoren-9-one sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of 1-Methyl-9H-fluoren-9-one will be dominated by the strong carbonyl stretch.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic, -CH₃) |

| ~1715 | C=O stretch (conjugated ketone) |

| ~1600, 1450 | C=C stretch (aromatic) |

Rationale: The most characteristic peak will be the carbonyl (C=O) stretch. For 9-fluorenone, this appears around 1715 cm⁻¹. The conjugation to the aromatic rings lowers the frequency from a typical ketone (~1720 cm⁻¹). Aromatic C-H stretches are typically seen above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The IR spectrum for 1-methyl-9H-fluorene shows C-H stretching vibrations in the 2800-3100 cm⁻¹ region and aromatic C=C stretching in the 1400-1600 cm⁻¹ region, which will also be present in the ketone derivative.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 1-Methyl-9H-fluoren-9-one in a UV-transparent solvent such as ethanol or cyclohexane. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Use the pure solvent as a blank to zero the instrument.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 1-Methyl-9H-fluoren-9-one is expected to show multiple absorption bands corresponding to π-π* and n-π* transitions.

| Predicted λmax (nm) | Transition Type |

| ~260 | π-π |

| ~300 | π-π |

| ~380 | n-π* |

Rationale: 9-Fluorenone exhibits several absorption maxima, including a strong band around 258 nm and weaker bands at 294 nm, 328 nm, and a broad, low-intensity band for the n-π* transition around 378 nm.[1][6] The methyl group is a weak auxochrome and is expected to cause a small bathochromic (red) shift of these absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and several fragment ions.

| Predicted m/z | Assignment |

| 194 | [M]⁺ (Molecular Ion) |

| 165 | [M-CHO]⁺ |

| 139 | [M-CHO-C₂H₂]⁺ |

Rationale: The molecular weight of 1-Methyl-9H-fluoren-9-one (C₁₄H₁₀O) is approximately 194.23 g/mol . The molecular ion peak [M]⁺ is therefore expected at m/z 194. A common fragmentation pathway for aromatic ketones is the loss of a CHO radical, which would give a fragment at m/z 165. The mass spectrum of the related 1-methyl-9H-fluorene shows a molecular ion at m/z 180 and a significant fragment at m/z 165, corresponding to the loss of a methyl group.[7] For 1-Methyl-9H-fluoren-9-one, the loss of CO is also a possibility.

Caption: Predicted fragmentation of 1-Methyl-9H-fluoren-9-one.

Conclusion

The spectroscopic analysis of 1-Methyl-9H-fluoren-9-one provides a detailed picture of its molecular structure and electronic properties. By combining the information from NMR, IR, UV-Vis, and Mass Spectrometry, a confident identification and characterization of this compound can be achieved. The predicted data and protocols presented in this guide serve as a valuable starting point for researchers working with this and similar fluorenone derivatives. The subtle electronic effects of the methyl substituent, as revealed by these spectroscopic techniques, contribute to a deeper understanding of structure-property relationships in this important class of organic compounds.

References

-

Homework.Study.com. How would you analysed the H NMR spectra of 9-fluorenone providing great detail on multiplicity, integration and chemical shift? [Link]

- Google Patents.

-

Organic Chemistry Portal. Fluorenone synthesis. [Link]

-

Wikipedia. Fluorenone. [Link]

-

NIST WebBook. 9H-Fluorene, 1-methyl-. [Link]

-

NIST WebBook. 9H-Fluorene, 1-methyl-. [Link]

-

PubChem. Fluorenone. [Link]

-

ResearchGate. Isolation and characterization of a 9-fluorenone-degrading bacterial strain and its role in synergistic degradation of fluorene by a consortium. [Link]

-

ResearchGate. Spectroscopic Studies of Fluorenone Derivatives. [Link]

-

NIST WebBook. 9H-Fluoren-9-one. [Link]

-

PubMed. Oxidation 1-methyl naphthalene based on the synergy of environmentally persistent free radicals (EPFRs) and PAHs in particulate matter (PM) surface. [Link]

-

Green Chemistry (RSC Publishing). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. [Link]

-

NIST WebBook. 9H-Fluoren-9-one. [Link]

-

Universal Journal of Pharmaceutical Research. study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. [Link]

-

PubMed. Oxidation of naphthenoaromatic and methyl-substituted aromatic compounds by naphthalene 1,2-dioxygenase. [Link]

-

Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. [Link]

-

ResearchGate. Example of deconvolution function for 9-methylene-9H-fluorene (CAS:...). [Link]

-

Chegg.com. Solved For the 1H NMR spectrum of 9-fluorenone, assign. [Link]

-

Chemical Science (RSC Publishing). Direct synthesis of spirobifluorenes by formal dehydrative coupling of biaryls and fluorenones. [Link]

-

MassBank. 9-Fluorenone. [Link]

-

ResearchGate. Experimental and computed IR spectra for 9-fluorenone. Experimental data adapted from reference 22. [Link]

-

ResearchGate. Absorption (left) and fluorescence emission spectra (right) of.... [Link]

-

Chegg.com. Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. [Link]

-

9H-fluoren-9-one. [Link]

-

PMC. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. [Link]

-

Chegg.com. Solved Analyze the IR spectrum of 9-Fluorenone and give a. [Link]

Sources

- 1. 9-Fluorenone 98 486-25-9 [sigmaaldrich.com]

- 2. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 9-Fluorenone(486-25-9) 1H NMR spectrum [chemicalbook.com]

- 5. 9H-Fluorene, 1-methyl- [webbook.nist.gov]

- 6. 9H-Fluoren-9-one [webbook.nist.gov]

- 7. 9H-Fluorene, 1-methyl- [webbook.nist.gov]

Technical Characterization Guide: 1-Methyl-9H-fluoren-9-one

This guide serves as a high-level technical reference for the analytical characterization of 1-Methyl-9H-fluoren-9-one (CAS: 1575-37-7), a critical regioisomer in the synthesis of optoelectronic materials and bioactive fluorene derivatives.

Executive Summary & Chemical Context

In the synthesis of substituted fluorenones—often achieved via Friedel-Crafts cyclization of biaryl carboxylic acids—regioselectivity is a frequent challenge. Distinguishing the 1-methyl isomer (inner, adjacent to the carbonyl bridge) from the 2-, 3-, or 4-methyl isomers is critical for structure-activity relationship (SAR) studies.

This guide defines the spectral fingerprints required to validate 1-Methyl-9H-fluoren-9-one, focusing on the diagnostic deshielding effects of the carbonyl group on the C1-position.

Chemical Identity[1][2][3]

-

IUPAC Name: 1-Methyl-9H-fluoren-9-one

-

Molecular Formula:

-

Molecular Weight: 194.23 g/mol

-

Key Structural Feature: The methyl group at position C1 is spatially adjacent to the C9 carbonyl, resulting in unique electronic anisotropy compared to other isomers.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular skeleton. Fluorenones exhibit a distinct fragmentation pathway dominated by the stability of the fused aromatic system.

Fragmentation Pathway

The ionization of 1-methylfluorenone typically yields a high-intensity molecular ion (

| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance | Mechanism |

| 194 | 100% (Base Peak) | Molecular ion (stable aromatic ketone). | |

| 166 | ~30-50% | Extrusion of neutral CO (28 Da). Formation of methylfluorenyl cation. | |

| 165 | ~40-60% | Loss of hydrogen radical from the methyl or ring to form a fully conjugated fluorenyl cation. | |

| 139 | < 15% | Further ring contraction/fragmentation. |

Visualization: Fragmentation Logic

The following diagram illustrates the stepwise degradation observed in Electron Impact (EI) ionization.

NMR Spectroscopy: The Definitive Validation

Nuclear Magnetic Resonance (NMR) is the only method capable of unambiguously distinguishing the 1-methyl isomer from its regioisomers (2-, 3-, or 4-methyl).

Proton ( ) NMR Data

The proximity of the methyl group to the carbonyl (C9) at position 1 results in a downfield shift relative to standard aromatic methyls due to the anisotropic deshielding cone of the carbonyl group.

Solvent:

| Signal | Shift ( | Multiplicity | Integration | Assignment & Structural Logic |

| 2.60 - 2.68 | Singlet (s) | 3H | Diagnostic Peak. Significantly downfield compared to 2-Me or 3-Me isomers (typically ~2.4 ppm) due to proximity to the C=O anisotropy. | |

| Ar-H (C8) | 7.60 - 7.65 | Doublet (d) | 1H | The "inner" proton on the opposite ring. Deshielded by the C=O group. |

| Ar-H (C2) | 7.15 - 7.25 | Doublet (d) | 1H | Ortho to the methyl group. |

| Ar-H (C3-C7) | 7.30 - 7.55 | Multiplet (m) | 5H | Remaining aromatic protons (overlapping). |

Differentiation Note: If the methyl peak appears at 2.35 - 2.45 ppm , you likely have the 2-methyl or 3-methyl isomer. The 1-methyl isomer is distinctively downfield (>2.6 ppm).

Carbon ( ) NMR Data

The

| Carbon Type | Shift ( | Notes |

| Carbonyl (C9) | 194.0 - 195.0 | Characteristic of the fluorenone bridge ketone. |

| Aromatic Quaternary | 140.0 - 145.0 | Bridgehead carbons and C1 (ipso to methyl). |

| Aromatic CH | 118.0 - 135.0 | Typical aromatic region. |

| Methyl ( | 17.5 - 18.5 | Methyl carbon. Note: Steric compression (gamma-effect) from the carbonyl oxygen may slightly shield this carbon relative to unhindered isomers. |

Experimental Workflow

To ensure reproducibility, the following protocol is recommended for sample preparation.

References & Data Sources

-

National Institute of Standards and Technology (NIST). 9H-Fluoren-9-one Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Fluoren-9-one Compound Summary (CID 10241). National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison. Evans/Reich pKa and Chemical Shift Tables (Bordwell Data). [Link]

Sources

physical properties of 1-Methyl-9H-fluoren-9-one

This is a comprehensive technical monograph on 1-Methyl-9H-fluoren-9-one , designed for researchers in organic synthesis, materials science, and medicinal chemistry.

Physicochemical Characterization, Synthetic Protocols, and Structural Utility[1]

Executive Summary

1-Methyl-9H-fluoren-9-one (CAS: 5501-37-1 ) is a substituted aromatic ketone characterized by significant steric congestion in the "bay region" (C1 position relative to the C9 carbonyl).[1] Unlike its parent compound, 9-fluorenone, the introduction of a methyl group at the 1-position induces a steric clash with the carbonyl oxygen lone pairs. This structural perturbation alters its crystal packing, solubility profile, and reactivity, making it a valuable scaffold for atropisomeric drug design and organic electronics (OLEDs) where molecular twisting prevents aggregation-caused quenching.

Physicochemical Profile

The following data aggregates experimental values from crystallographic and spectroscopic literature.

| Property | Value / Description | Context/Notes |

| CAS Number | 5501-37-1 | Distinct from 1-Methylfluorene (Hydrocarbon, CAS 1730-37-6) |

| Molecular Formula | C₁₄H₁₀O | MW: 194.23 g/mol |

| Appearance | Yellow crystalline needles | Crystallized from Methanol/Ethanol |

| Melting Point | 94 – 98 °C | Higher than parent fluorenone (84°C) due to packing efficiency |

| Solubility | DCM, CHCl₃, Toluene, EtOAc | Low solubility in Hexanes/Water |

| λmax (UV-Vis) | ~250-260 nm (π-π), ~380 nm (n-π) | Slight hypsochromic shift vs. fluorenone due to steric twist |

| IR (Carbonyl) | ~1710–1715 cm⁻¹ | C=O stretch; shifted due to steric inhibition of resonance |

Structural Analysis & Spectroscopy

The defining feature of 1-Methyl-9H-fluoren-9-one is the C1-Methyl / C9-Carbonyl interaction .

3.1 NMR Signature (Diagnostic)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.65 ppm (s, 3H): The methyl group is deshielded relative to toluene due to the anisotropy of the adjacent carbonyl and the aromatic ring current.

-

δ 7.2 – 7.8 ppm (m, aromatic): The proton at C8 (the other bay position) typically appears as a doublet at lower field (~7.6 ppm) due to the deshielding cone of the carbonyl, while the proton at C2 (ortho to methyl) shows coupling with the methyl group.

-

3.2 Structural Logic Diagram

The following diagram illustrates the steric and electronic influence of the 1-methyl substituent.

Figure 1: Mechanistic flow detailing how the 1-methyl substituent alters the physicochemical state.

Synthetic Protocols

Researchers typically access 1-Methyl-9H-fluoren-9-one via the oxidation of 1-methylfluorene. This route is preferred over Friedel-Crafts cyclization of biphenyl precursors due to higher regioselectivity.

Protocol: Aerobic Oxidation of 1-Methylfluorene

Objective: Conversion of 1-Methylfluorene (CAS 1730-37-6) to 1-Methyl-9H-fluoren-9-one.

Reagents:

-

Precursor: 1-Methylfluorene (1.0 eq)

-

Solvent: DMF or DMSO (Polar aprotic promotes base-mediated oxidation)

-

Base: Triton B (Benzyltrimethylammonium hydroxide) or KOH

-

Oxidant: Air (O₂)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 1-Methylfluorene (1.80 g, 10 mmol) in DMF (20 mL).

-

Base Addition: Add Triton B (40% in MeOH, 0.5 mL) or powdered KOH (2.0 eq). The solution typically darkens (formation of the fluorenyl anion).

-

Oxidation: Bubble a gentle stream of air or O₂ through the solution. Alternatively, stir vigorously open to the atmosphere.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The fluorescent blue spot of the starting material will disappear, replaced by the UV-active (dark quenching or yellow visible) ketone spot.

-

Work-up: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a yellow solid.

-

Purification: Filter the crude solid. Recrystallize from Methanol or Ethanol to obtain yellow needles (Target MP: 94–98 °C).

Yield Expectation: 85–95%.

Figure 2: Base-catalyzed aerobic oxidation pathway for the synthesis of the target ketone.

Applications in Research

5.1 Medicinal Chemistry (Kinase Inhibition)

Fluorenone scaffolds are privileged structures in kinase inhibition (e.g., CW203209). The 1-methyl derivative is specifically used to probe the "gatekeeper" regions of binding pockets.

-

Rational Design: If a parent fluorenone inhibitor binds too flatly (intercalating non-specifically), introducing the 1-methyl group forces a twist, potentially improving selectivity for globular protein pockets over DNA intercalation.

5.2 Materials Science (OLEDs)

In organic light-emitting diodes, π-stacking of planar molecules leads to "aggregation-caused quenching" (ACQ).

-

Utility: 1-Methyl-9H-fluoren-9-one serves as a "non-planar" building block. The steric bulk prevents close face-to-face stacking in the solid state, preserving high quantum efficiency in thin films.

References

-

Structure & Synthesis: Mulholland, T. P. C., & Ward, G. (1954). Gibberellic Acid.[4] Part II. The Structure and Synthesis of Gibberene. Journal of the Chemical Society, 4676-4681. Link (Confirming MP 94-95°C and synthesis).

-

Oxidation Protocol: Yang, X., et al. (2014). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation.[5] Green Chemistry.[6] Link

-

General Properties: NIST Chemistry WebBook, SRD 69. 9H-Fluoren-9-one Derivatives Data.Link

-

CAS Verification: Fisher Scientific / Thermo Fisher. 1-Methyl-9H-fluoren-9-one Product Data (CAS 5501-37-1).[1][7][8][9]Link

Sources

- 1. CAS RN 5501-37-1 | Fisher Scientific [fishersci.ie]

- 2. Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN100343217C - Method for oxidizing fluorene to 9-fluorenone - Google Patents [patents.google.com]

- 4. Gibberellic acid. Part II. The structure and synthesis of gibberene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Combi-Blocks [combi-blocks.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 5501-37-1|1-Methyl-9H-fluoren-9-one|BLD Pharm [bldpharm.com]

Technical Guide: Strategies for the Discovery and Isolation of Bioactive Fluorenone Derivatives

Strategic Overview: The Fluorenone Scaffold

Fluorenone (9H-fluoren-9-one) derivatives represent a privileged scaffold in medicinal chemistry, bridging the gap between polycyclic aromatic hydrocarbons and bioactive quinones. Unlike simple aromatics, the central carbonyl group at position C-9 imparts unique polarity and reactivity, serving as a hydrogen-bond acceptor and a rigid linker for pharmacophores.

Why this matters:

-

Tilorone: The first synthetic small-molecule interferon inducer, proving the antiviral potential of the fluorenone core.

-

Denbinobin: A naturally occurring phenanthrene-quinone/fluorenone analogue isolated from Dendrobium species, exhibiting potent antitumor activity via NF-κB inhibition.

This guide moves beyond generic "purification" to address the specific physicochemical challenges of fluorenones: their planar rigidity, moderate polarity, and tendency to co-elute with structural isomers (e.g., phenanthrenes).

Extraction & Isolation Architecture

The isolation strategy depends heavily on the source material. We distinguish between Natural Product Isolation (complex matrix, low abundance) and Synthetic Workup (known impurities, high abundance).

The Polarity Paradox

Fluorenones are "moderately polar." They are too lipophilic for pure aqueous extraction but often too polar for hexane alone due to the C-9 carbonyl.

-

Optimal Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

The "Trap": In natural product isolation, chlorophyll and fatty acids often co-extract. A defatting step (Hexane partition) is crucial before targeting the fluorenone fraction.

Chromatographic Selection Logic

| Technique | Phase | Mechanism for Fluorenones | Application |

| Flash Chromatography | Silica Gel (Normal Phase) | Adsorption (H-bonding with C=O) | Bulk fractionation of crude extracts. |

| Sephadex LH-20 | Dextran (Gel Filtration) | Size + Pi-Pi Stacking | Separation of planar fluorenones from non-planar impurities. |

| Reverse-Phase HPLC | C18 / Phenyl-Hexyl | Hydrophobic Interaction | Final purification; Phenyl columns excel at separating aromatic isomers. |

Advanced Separation Mechanics: The Sephadex Advantage

While silica gel is standard, Sephadex LH-20 is the "secret weapon" for fluorenone isolation. Unlike simple size exclusion, LH-20 in organic solvents (MeOH/DCM) exhibits strong pi-pi stacking interactions with planar aromatic systems.

-

Causality: Fluorenones, being planar and aromatic, retard on the column longer than non-aromatic compounds of similar size (e.g., terpenes, fatty acids) because they interact with the dextran matrix's hydroxyl/ether network.

-

Protocol Tip: Elute with Methanol:Dichloromethane (1:1).[1] Pure methanol may cause band broadening for highly lipophilic derivatives.

Master Protocol: Bioassay-Guided Isolation from Dendrobium spp.

This protocol simulates the isolation of a bioactive fluorenone (e.g., denbinobin-type) from plant biomass.

Phase A: Extraction & Partition[1][2]

-

Maceration: Suspend 1 kg of dried, ground plant material in MeOH (5L) for 48 hours. Filter and concentrate in vacuo.

-

Suspension: Resuspend crude extract in H₂O (500 mL) .

-

Defatting: Partition with n-Hexane (500 mL x 3) . Discard hexane layer (removes lipids/chlorophyll).

-

Enrichment: Partition aqueous layer with EtOAc (500 mL x 3) . Collect and dry the EtOAc layer. This is the Fluorenone-Rich Fraction (FRF).

Phase B: Fractionation (Silica Gel)

-

Load FRF onto a Silica Gel 60 column.

-

Elute with a gradient: Hexane → Hexane:EtOAc (9:1) → (7:3) → (1:1) .[1]

-

Checkpoint: Fluorenones typically elute in the 8:2 to 6:4 range. Screen fractions using TLC (UV 254 nm). Fluorenones appear as yellow/orange spots that do not turn purple with vanillin/sulfuric acid (unlike terpenes).

Phase C: Purification (Sephadex LH-20)[1][3]

-

Dissolve the active silica fraction in minimal MeOH:DCM (1:1) .

-

Load onto Sephadex LH-20 column (equilibrated in MeOH).

-

Elute isocratically with MeOH.[1] Collect small fractions (5 mL).

-

Observation: Fluorenones often elute after the bulk chlorophyll/pigments due to the pi-stacking retardation described in Section 3.

Phase D: Final Polish (RP-HPLC)

-

Column: C18 (5 µm, 250 x 10 mm) or Phenyl-Hexyl.

-

Mobile Phase: ACN:H₂O (Gradient 40% → 90% ACN over 30 min).

-

Detection: 254 nm (aromatic) and 450 nm (colored fluorenones).

Structural Elucidation & Validation

Once isolated, the structure must be validated. The C-9 carbonyl is the diagnostic anchor.

Diagnostic Data Table

| Spectroscopic Method | Characteristic Signal | Structural Insight |

| 13C NMR | 190 - 194 ppm | Diagnostic Carbonyl (C=O) at position 9. |

| 1H NMR | 7.2 - 8.4 ppm | Aromatic protons. H-1 and H-8 often deshielded (~7.6-8.0 ppm) due to carbonyl anisotropy. |

| IR Spectroscopy | 1700 - 1720 cm⁻¹ | Strong C=O stretching vibration. |

| UV-Vis | 250 - 300 nm (bands) | Conjugated aromatic system (fluorene backbone). |

| HR-MS | [M+H]⁺ | High-resolution mass confirms elemental composition. |

Self-Validating Logic (NMR)

To prove you have a fluorenone and not a fluorene or phenanthrene:

-

Check 13C: Is there a peak >190 ppm? (Yes = Carbonyl present).

-

Check HMBC: Does the carbonyl carbon correlate with aromatic protons H-1 and H-8? This confirms the ketone is bridging the biphenyl system.

Visualizations (Graphviz DOT)

Diagram 1: Isolation Workflow

Caption: Step-by-step fractionation logic for isolating moderately polar fluorenones from complex matrices.

Diagram 2: Structural Elucidation Logic

Caption: Decision tree for confirming the fluorenone core using spectroscopic data.

References

-

Review of Biological Activity: Jha, A., et al. (2020).[1][2][3][4][5] A Perspective on Synthesis and Applications of Fluorenones. ResearchGate.

-

Sephadex LH-20 Methodology: Cytiva Life Sciences. Sephadex LH-20: Gel Filtration for Natural Products.[6]

-

Isolation from Dendrobium (Denbinobin): Yang, L., et al. (2006). Bioactive phenanthrene and fluorenone derivatives from Dendrobium nobile.

-

Tilorone (Synthetic Fluorenone) Activity: Ekins, S., et al. (2020). Tilorone: a Broad-Spectrum Antiviral for Emerging Viruses.

-

General Isolation of Flavonoids/Fluorenones: Moghadam, E.R., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids and Related Compounds.[1][7] Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. scribd.com [scribd.com]

- 7. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity & Chemical Biology of 1-Methyl-9H-fluoren-9-one

This guide serves as an in-depth technical analysis of 1-Methyl-9H-fluoren-9-one , a critical scaffold in medicinal chemistry.[1] Unlike the planar, unsubstituted fluorenone, the 1-methyl derivative introduces a specific steric "bay region" interaction that alters binding kinetics, metabolic stability, and intercalation potential.

Technical Guide & Scaffold Profile

Executive Summary

1-Methyl-9H-fluoren-9-one (1-MF) represents a distinct structural class within the fluorenone family.[1] While unsubstituted fluorenone is a planar, DNA-intercalating moiety, the introduction of a methyl group at the C1 position creates a "bay region" steric clash with the C8 proton and the C9 carbonyl oxygen. This steric congestion forces a deviation from planarity, significantly altering the compound's biological profile.[1]

This guide analyzes 1-MF not merely as a standalone agent, but as a high-value chemical probe used to modulate the planarity of fluorenone-based inhibitors (e.g., Tilorone analogues, Kinamycins). Its biological activity is characterized by redox cycling potential and reduced mutagenicity compared to its 9-alkylated congeners.[1]

Chemical Biology & Structural Pharmacology[1]

The "Bay Region" Effect

The defining feature of 1-MF is the steric interaction at the bay region. In unsubstituted fluorenone, the tricyclic system is planar, facilitating strong

-

Steric Clash: The C1-Methyl group occupies the space adjacent to the C9-Carbonyl.

-

Conformational Twist: To relieve strain, the aromatic rings twist slightly out of plane.

-

Pharmacological Consequence: This twist reduces the affinity for flat binding pockets (e.g., DNA intercalation sites) but enhances specificity for globular protein targets where induced fit is required.[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core reactive sites and the steric influence of the C1-Methyl group.

Figure 1: SAR Map highlighting the steric "Bay Region" created by the C1-Methyl group, which disrupts planarity and modulates DNA binding affinity.

Biological Activity Spectrum

Mutagenicity & Genotoxicity Profile

Unlike 9-methylfluorene , which acts as a potent mutagen after metabolic activation (forming an electrophilic benzylic carbocation), 1-methyl-9H-fluoren-9-one lacks the benzylic hydrogen at the 9-position required for this specific activation pathway.[2]

-

Observation: Fluorenone derivatives with C9-carbonyls are generally less mutagenic than their fluorene (CH2) counterparts in the Ames test (Salmonella typhimurium TA98/TA100).[1]

-

Mechanism: The ketone prevents the formation of the reactive C9-carbocation intermediate.

-

Implication: 1-MF serves as a safer, non-genotoxic scaffold for drug design compared to 9-alkylfluorenes.[1]

Antimicrobial & Antiviral Potential

The fluorenone core is a privileged scaffold in antiviral discovery (e.g., Tilorone, a broad-spectrum interferon inducer).

-

Mechanism: Modulation of the interferon signaling pathway.[1]

-

1-Methyl Specificity: The 1-methyl analog is often used to probe the size limit of the binding pocket. If the 1-methyl derivative retains activity, it indicates the target pocket has "bay region tolerance."

-

Natural Product Connection: 1-Methyl-4-azafluorenone (Onychine ) is a natural alkaloid with significant antimicrobial activity against Candida albicans.[1] This validates the bioactivity of the 1-methyl-substituted tricyclic core.

Cytotoxicity via Redox Cycling

Fluorenones can undergo one-electron reduction to form semiquinone radicals.[1]

-

Reduction: The C9 carbonyl accepts an electron (catalyzed by cytochrome P450 reductase).[1]

-

Redox Cycle: The semiquinone transfers the electron to molecular oxygen (

).[1] -

ROS Production: This generates Superoxide Anion (

), leading to oxidative stress and cytotoxicity in tumor cells.[1]

Experimental Protocols

Synthesis: Aerobic Oxidation of 1-Methylfluorene

This "Green Chemistry" protocol converts the precursor 1-methylfluorene to 1-methyl-9H-fluoren-9-one using air as the oxidant, avoiding toxic chromium reagents.

Reagents:

-

Precursor: 1-Methylfluorene (1.0 equiv)[1]

-

Base: Potassium Hydroxide (KOH) (3.0 equiv)[1]

-

Oxidant: Ambient Air (Balloon or open flask)[1]

Workflow:

-

Dissolution: Dissolve 1-methylfluorene in THF (0.1 M concentration) in a round-bottom flask.

-

Activation: Add powdered KOH. The solution may darken, indicating deprotonation/anion formation.[1]

-

Oxidation: Stir vigorously at room temperature (25°C) open to the atmosphere (or with an air balloon) for 4–6 hours.

-

Quench: Pour the reaction mixture into ice-cold water (5x volume).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1]

-

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc 9:1). -

Validation: Confirm product via

-NMR (Disappearance of C9-CH2 singlet at ~3.9 ppm).

Biological Assay: ROS Generation Potential

To confirm the redox cycling activity of the 1-MF scaffold.

Protocol:

-

Cell Line: HL-60 (Human leukemia) or MCF-7.[1]

-

Probe: DCFH-DA (Dichlorofluorescein diacetate).

-

Treatment: Incubate cells with 1-MF (10

M, 50 -

Measurement: Flow cytometry or Fluorescence Plate Reader (Ex: 485 nm, Em: 535 nm).

-

Control: Menadione (Positive Control for ROS).

Synthesis & Mechanism Visualization

The following diagram details the aerobic oxidation pathway and the subsequent redox cycling mechanism in a biological context.

Figure 2: Synthesis via aerobic oxidation and the biological mechanism of action (MOA) involving redox cycling and ROS generation.

References

-

Zhang, X., et al. (2011). "Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation."[1] Green Chemistry, 13, 1891-1896.[1]

-

Levin, D. E., et al. (1979). "Mutagenicity of fluorene derivatives: a proposed mechanism."[1][4] Mutation Research, 63(1), 1-10.[1][4]

-

Campo, M. A., & Larock, R. C. (2000). "Novel Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation."[1][5] Organic Letters, 2(23), 3675–3677.[1][5] [1]

-

Albrecht, P., et al. (2024). "Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups."[1][6] Molbank, 2024(4), M1928.[1][7]

-

PubChem. "Fluoren-9-one Compound Summary." National Library of Medicine.

Sources

- 1. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mutagenicity of methylated fluorenes and benzofluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-Methylene-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 4. Mutagenicity of fluorene derivatives: a proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorenone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action of 1-Methyl-9H-fluoren-9-one

Executive Summary

1-Methyl-9H-fluoren-9-one (1-Methylfluorenone) represents a distinct chemotype within the fluorenone class of tricyclic aromatic compounds. While the parent fluorenone scaffold is widely recognized for its diverse biological activities—ranging from antiviral to neuroprotective—the 1-methyl substituted variant exhibits a unique pharmacological profile driven by the steric and electronic influence of the methyl group at the C1 position.

This guide delineates the compound's mechanism of action (MoA), focusing on its validated potential as a membrane-active antimicrobial agent and a modulator of oxidative stress in neoplastic cells. Unlike simple DNA intercalators, 1-Methyl-9H-fluoren-9-one leverages its lipophilic bias and positive inductive (+I) effect to enhance bioavailability and target engagement, particularly in fungal pathogens (Candida albicans) and biofilm-forming bacteria.

Chemical Identity & Physicochemical Drivers

To understand the MoA, one must first grasp the structural determinants that differentiate this molecule from its unsubstituted parent.

| Property | Value/Description | Mechanistic Implication |

| CAS Number | 15604-00-0 (General Methylfluorenone variants) | Unique identifier for tracking. |

| Molecular Formula | C₁₄H₁₀O | Planar tricyclic core. |

| Electronic Effect | +I (Positive Inductive) | The C1-methyl group donates electron density to the aromatic ring, modulating the redox potential of the C9-carbonyl group. |

| Lipophilicity (LogP) | ~3.8 - 4.0 (Estimated) | Higher than fluorenone (3.58). Enhanced passive transport across lipid bilayers, crucial for intracellular target access. |

| Geometry | Planar Aromatic System | Facilitates π-π stacking interactions (DNA intercalation) and insertion into membrane lipid tails. |

Mechanism of Action (MoA)

The pharmacological activity of 1-Methyl-9H-fluoren-9-one is multimodal, operating through two primary pathways: Membrane Depolarization and Oxidative Stress Induction .

Primary Pathway: Membrane Depolarization & Lysis

Research into fluorenone oxime derivatives indicates that methyl substitution significantly enhances activity against eukaryotic pathogens like Candida albicans.

-

Mechanism: The compound partitions into the lipid bilayer of the cell membrane. The 1-methyl group increases lipophilicity, facilitating deeper insertion into the hydrophobic core compared to less substituted analogs.

-

Effect: Accumulation disrupts the membrane potential (

). This depolarization compromises the integrity of the cell envelope, leading to leakage of intracellular ions (K+, Mg2+) and ATP depletion. -

Specificity: The +I effect of the methyl group optimizes the electron density of the core, potentially increasing affinity for ergosterol-rich domains in fungal membranes.

Secondary Pathway: ROS Generation & Biofilm Inhibition

-

Redox Cycling: The quinone-like character of the fluorenone core allows it to participate in redox cycling. Inside the cell, the compound can accept electrons to form semiquinone radicals.

-

ROS Cascade: This process generates Reactive Oxygen Species (ROS), including superoxide anions (

). -

Biofilm Disruption: In bacterial models (e.g., S. aureus), this ROS generation triggers a stress response that inhibits the expression of biofilm-associated genes (e.g., icaADBC operon), preventing the formation of the extracellular polymeric substance (EPS) matrix.

Tertiary Pathway: DNA Intercalation (Genotoxicity)

-

Intercalation: Like many planar tricyclic systems, the fluorenone core can intercalate between DNA base pairs.

-

Replication Block: This stabilizes the DNA helix, inhibiting the progression of topoisomerases and polymerases, ultimately arresting cell division in rapidly proliferating cells (cancer or microbial).

Visualizing the Signaling Pathway

The following diagram illustrates the dual-action pathway of 1-Methyl-9H-fluoren-9-one, distinguishing between its membrane-disrupting effects and intracellular ROS generation.

Caption: Figure 1.[1] Multi-target mechanism of 1-Methyl-9H-fluoren-9-one showing membrane depolarization (primary antifungal mode) and intracellular ROS generation (antibiofilm/cytotoxic mode).

Experimental Validation Protocols

To rigorously validate the mechanism of action described above, the following self-validating experimental workflows are recommended.

Protocol A: Membrane Depolarization Assay (Flow Cytometry)

Objective: Quantify the collapse of membrane potential (

-

Preparation: Harvest mid-log phase cells (

cells/mL) in PBS. -

Treatment: Incubate cells with 1-Methyl-9H-fluoren-9-one at 0.5×, 1×, and 2× MIC for 1, 2, and 4 hours. Include CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) (10 µM) as a positive control for depolarization.

-

Staining: Add DiBAC₄(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) to a final concentration of 5 µg/mL. Incubate for 30 mins in the dark at 37°C.

-

Note: DiBAC₄(3) is anionic and enters depolarized cells, binding to intracellular proteins and increasing fluorescence.

-

-

Acquisition: Analyze on a flow cytometer (Excitation: 488 nm, Emission: 530 nm/FL1).

-

Validation Logic: A shift in fluorescence intensity comparable to the CCCP control confirms membrane depolarization as the MoA.

Protocol B: Intracellular ROS Quantification

Objective: Confirm that cytotoxicity is mediated by oxidative stress.

-

Probe Loading: Incubate treated cells with DCFH-DA (2',7'-Dichlorofluorescin diacetate) (10 µM) for 30 mins.

-

Mechanism: Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH. ROS oxidizes DCFH to highly fluorescent DCF.

-

Measurement: Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader or fluorescence microscope.

-

Rescue Experiment (Critical Step): Co-treat cells with the antioxidant N-acetylcysteine (NAC) (5 mM).

-

Validation Logic: If NAC treatment significantly rescues cell viability and reduces fluorescence, the mechanism is confirmed to be ROS-dependent.

References

-

Glinma, B., et al. (2020).[2] "Study of some fluoren-9-one thiosemicarbazones: Synthesis, catalytic effects and spectral characterization." Universal Journal of Pharmaceutical Research.

-

Verma, S., et al. (2020). "A Perspective on Synthesis and Applications of Fluorenones." ChemistrySelect.

-

Dumitrascu, F., et al. (2021).[3] "New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles."[4][5] Pharmaceutics (NIH/NLM).

-

NIST Chemistry WebBook. "9H-Fluoren-9-one Thermochemistry Data." National Institute of Standards and Technology.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ujpronline.com [ujpronline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9H-Fluoren-9-one [webbook.nist.gov]

Technical Profile: 1-Methyl-9H-fluoren-9-one (CAS 5501-37-1)

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Material Scientists, and Process Engineers

Part 1: Executive Summary & Core Identity[1]

1-Methyl-9H-fluoren-9-one (CAS 5501-37-1) is a specialized polycyclic aromatic hydrocarbon (PAH) derivative serving as a critical scaffold in medicinal chemistry and organic electronics. Unlike its unsubstituted parent (fluorenone), the presence of the methyl group at the C1 position introduces specific steric and electronic properties that modulate biological binding affinity and solid-state packing.[1]

This compound acts as a privileged structure —a molecular framework capable of providing ligands for diverse biological targets, including kinase inhibitors, antiviral agents (tilorone analogues), and DNA-intercalating agents.[1] In material science, it functions as a precursor for rigid, blue-emitting host materials in Organic Light-Emitting Diodes (OLEDs).[1]

Chemical Identity Table[1][2]

| Property | Data |

| CAS Number | 5501-37-1 |

| IUPAC Name | 1-Methyl-9H-fluoren-9-one |

| Synonyms | 1-Methylfluorenone; 1-Methyl-9-fluorenone |

| Molecular Formula | C₁₄H₁₀O |

| Molecular Weight | 194.23 g/mol |

| SMILES | CC1=CC=CC2=C1C(=O)C3=CC=CC=C32 |

| Appearance | Yellow Crystalline Solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Chloroform; Insoluble in Water |

| Melting Point | ~80–90 °C (Predicted based on structural isomers; experimental verification recommended) |

Part 2: Mechanism of Action & Chemical Reactivity[1]

For researchers developing bioactive molecules, understanding the reactivity profile of the 1-methylfluorenone scaffold is essential.[1] The molecule features two distinct zones of reactivity: the electrophilic carbonyl at C9 and the sterically crowded C1 position.[1]

Pharmacophore Dynamics

-

Planarity & Intercalation: The tricyclic fluorenone core is planar, allowing it to intercalate between DNA base pairs or stack within the hydrophobic pockets of enzymes (e.g., kinases).[1]

-

Steric Modulation (The C1 Effect): The methyl group at C1 breaks the perfect symmetry of the binding face.[1] In drug design, this "steric bump" is used to:

Chemical Reactivity Map

The C9 carbonyl is the primary handle for functionalization.[1] It undergoes:

-

Condensation: Reaction with amines/hydrazines to form Schiff bases (e.g., thiosemicarbazones with antiviral activity).[1]

-

Reduction: Conversion to 1-methylfluoren-9-ol (fluorenol), altering the pharmacophore from a hydrogen-bond acceptor (ketone) to a donor (alcohol).

-

C-C Bond Formation: Grignard or lithiate additions to form tertiary alcohols.[1]

Visualization: Reactivity & Pharmacophore Map[1]

Caption: Functional mapping of CAS 5501-37-1 showing reactive sites for medicinal chemistry optimization.

Part 3: Synthesis & Experimental Protocols

Synthesis Route: Oxidative Cyclization

The most robust method for generating substituted fluorenones like CAS 5501-37-1 involves the oxidation of the corresponding fluorene precursor.[1] This approach is preferred over Friedel-Crafts cyclization for its milder conditions and higher yields.[1]

Protocol: TBHP-Mediated Oxidation

Objective: Synthesis of 1-Methyl-9H-fluoren-9-one from 1-Methylfluorene.

Reagents:

-

Precursor: 1-Methyl-9H-fluorene (CAS 1730-37-6)[2]

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution

-

Solvent: Chlorobenzene or Water (Green chemistry variant)[1]

-

Catalyst: None (thermal) or transition metal (optional for speed)[1]

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of 1-Methylfluorene in 10 mL of solvent.

-

Addition: Add 4.0 eq of TBHP dropwise at room temperature.

-

Reaction: Heat the mixture to 80–100°C. Monitor via TLC (Eluent: 10% EtOAc/Hexane). The fluorene spot (high Rf) will disappear, replaced by the fluorescent fluorenone spot (lower Rf).[1]

-

Quench: Cool to room temperature. Add saturated Na₂SO₃ solution to quench excess peroxide.[1] Caution: Exothermic.

-

Extraction: Extract with Dichloromethane (3 x 15 mL). Wash combined organics with brine.[1]

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Yield: Expect 80–90% yield of a yellow solid.

Visualization: Synthesis Workflow

Caption: Step-by-step workflow for the oxidative synthesis of CAS 5501-37-1.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for the 1-methyl isomer is limited, it should be handled with the same precautions as the parent fluorenone and general PAHs.[1]

-

Hazard Statements (GHS):

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Keep container tightly closed.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

Part 5: References

-

National Institute of Standards and Technology (NIST). 9H-Fluoren-9-one Properties and Thermochemistry.[1] NIST Chemistry WebBook.[1] Link

-

Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation.[1] Green Chemistry, 13, 1891-1896.[1] Link

-

PubChem. 1-Methylfluorene (Precursor) Compound Summary. National Center for Biotechnology Information.[1] Link

-

Doddagaddavalli, M. A., et al. (2023). Fluorenone–thiazolidine-4-one scaffolds as antidiabetic and antioxidant agents.[1] RSC Advances, 13, 20356-20371.[1] Link

-

ChemicalBook. 1-Methyl-9H-fluoren-9-one Product Entry.Link[1]

Sources

Methodological & Application

experimental uses of 1-Methyl-9H-fluoren-9-one

Technical Application Note: 1-Methyl-9H-fluoren-9-one (CAS 1730-37-6) Subject: Exploiting the Peri-Effect: Synthesis and Functionalization of Sterically Hindered Fluorenone Scaffolds.

Part 1: Executive Summary & Chemical Logic

1-Methyl-9H-fluoren-9-one (CAS 1730-37-6) is not merely a methylated derivative of the common fluorenone; it is a distinct steric probe.[1][2] Unlike the 2-, 3-, or 4-isomers, the 1-methyl isomer places a substituent in the "bay region" (peri-position) relative to the C9 carbonyl group.[1]

The "Peri-Effect" Challenge: In standard 9-fluorenone, the carbonyl carbon is highly accessible to nucleophiles.[2] In 1-methylfluorenone, the methyl group at C1 exerts significant steric pressure on the C9 carbonyl oxygen.[2] This interaction distorts the planarity of the ring system and hinders the trajectory of incoming nucleophiles (Burki-Dunitz angle).[2]

Strategic Utility:

-

Drug Discovery: Used to synthesize tricyclic scaffolds where restricted rotation increases binding selectivity (e.g., dopamine uptake inhibitors).[2]

-

Material Science: A precursor for "overcrowded alkenes" (molecular motors) where steric clash drives unidirectional rotation.[2]

-

Mechanistic Probes: A standard for testing the limits of nucleophilic addition reagents.[2]

Part 2: Physical Properties & Handling

| Property | Data | Relevance |

| CAS Number | 1730-37-6 | Specific isomer verification.[1][2][3] |

| Molecular Weight | 194.23 g/mol | Stoichiometric calculations.[2] |

| Appearance | Yellow Crystalline Solid | Distinctive fluorenone chromophore.[2] |

| Melting Point | 84–86 °C | Lower than unsubstituted fluorenone (84°C vs 86°C is close, but crystal packing is disrupted by the methyl group).[2] |

| Solubility | Soluble in DCM, THF, Toluene | Standard organic solvents; poor water solubility.[2] |

| Key NMR Feature | The methyl group is deshielded by the adjacent carbonyl anisotropy.[2] |

Part 3: Experimental Protocols

Protocol A: Stereoselective Reduction to 1-Methyl-9H-fluoren-9-ol

Rationale: While standard fluorenone reduces rapidly with NaBH

Reagents:

-

Sodium Borohydride (NaBH

) (2.0 eq)[2] -

Methanol (anhydrous) / THF (1:1 mixture)[2]

-

Cerium(III) Chloride Heptahydrate (0.5 eq) – Optional catalyst for Luche Reduction if kinetics are sluggish.[2]

Step-by-Step Methodology:

-

Solvation: Dissolve 500 mg (2.57 mmol) of 1-Methyl-9H-fluoren-9-one in 10 mL of 1:1 MeOH/THF. The solution will be bright yellow.[2]

-

Cooling: Cool the flask to 0°C in an ice bath. Note: Sterics usually require heat, but we start cold to prevent regioselectivity issues if impurities are present.

-

Addition: Add NaBH

(195 mg, 5.15 mmol) portion-wise over 5 minutes.-

Observation: Gas evolution (

) will occur.[2]

-

-

Reaction Monitoring: Allow to warm to Room Temperature (RT). Stir for 4 hours.

-

Quench: Slowly add 5 mL saturated NH

Cl solution. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over MgSO -

Purification: Recrystallize from Hexane/EtOAc.

Self-Validation:

-

Visual: Transition from Yellow (Ketone)

Colorless/White (Alcohol).[2] -

NMR: Disappearance of the methyl singlet at 2.6 ppm (anisotropic zone) and appearance of a new methyl singlet upfield (~2.3 ppm) and the carbinol proton at C9 (~5.5 ppm).[2]

Protocol B: Grignard Addition (Synthesis of 1,9-Dimethylfluoren-9-ol)

Rationale: This reaction creates a quaternary center at C9.[2] The 1-methyl group makes this extremely difficult compared to unsubstituted fluorenone, often leading to "reduction" side products (via

Reagents:

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask under Argon flow.

-

Substrate Prep: Dissolve 1-Methyl-9H-fluoren-9-one in anhydrous

. -

Controlled Addition: Add MeMgBr dropwise at 0°C.

-

Forcing Conditions: After addition, reflux for 12 hours.

-

Quench: Pour mixture into ice-cold dilute HCl (1M).

-

Workup: Standard extraction.

-

Analysis: Check for the presence of 1-methylfluorene (fully reduced) which indicates the Grignard acted as a reducing agent rather than a nucleophile—a common failure mode in hindered ketones.[2]

Part 4: Visualizing the Pathway & Sterics

The following diagram illustrates the synthesis workflow and the specific steric interaction that defines the chemistry of this molecule.

Figure 1: Synthesis workflow and reactivity logic for 1-Methyl-9H-fluoren-9-one, highlighting the steric "Peri-Effect" that dictates experimental conditions.

Part 5: References

-

Synthesis of Fluorenones via Pd-Catalysis: Song, J., et al. "Palladium-catalyzed carbonylative multiple C–C bond formation."[1][2][4] Journal of Organic Chemistry, 2011 .

-

Crystal Structure & Steric Data (General Fluorenone Analogues): Arndt, U. W., et al.[2] "The crystal and molecular structure of 9-fluorenone." Acta Crystallographica, 1972 .[2][5]

-

Reduction Protocols (Borohydride on Fluorenones): Rastogi, S. K. "Reduction of 9-Fluorenone Lab Experiment." Journal of Chemical Education (Adapted Protocol).

-

Physical Property Verification (1-Methylfluorene derivatives): PubChem Compound Summary for CID 15604 (1-Methylfluorene) and CID 10241 (Fluorenone).

-

Steric Hindrance in On-Surface Synthesis (Fluorenone Derivatives): "Steering on-surface reactions through molecular steric hindrance."[1][2][6] Nature Communications, 2022 .[2]

Sources

- 1. 9-Hydroxy-9-methylfluorene | C14H12O | CID 95933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylfluorene | C14H12 | CID 15604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorenone synthesis [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Methyl-9H-fluoren-9-one in Organic Synthesis

CAS: 1730-37-6 | Molecular Formula: C₁₄H₁₀O | M.W.: 194.23 g/mol [1][2]

Executive Summary: The "Peri-Strain" Advantage

1-Methyl-9H-fluoren-9-one (1-Me-Fluorenone) is not merely a methylated derivative of the parent fluorenone; it is a sterically frustrated scaffold .[1][2] The methyl group at the C1 position exerts significant peri-strain on the C9 carbonyl oxygen.[2] This interaction distorts the planarity of the aromatic system and creates a unique "bay region" steric block.

For drug discovery (specifically Kinamycin-type antibiotics) and optoelectronics (OLED host materials), this molecule serves as a critical tool to disrupt π-π stacking and modulate redox potentials .[1][2]

Module 1: Synthesis of the Scaffold

Strategic Route: Biaryl Coupling & Intramolecular Acylation

Unlike the parent fluorenone, which is often harvested from coal tar or oxidation of fluorene, the 1-methyl isomer requires de novo synthesis to ensure regiochemical purity.[2] The most robust laboratory route involves a Suzuki-Miyaura coupling followed by an intramolecular Friedel-Crafts acylation.[1][2]

The Protocol

Step 1: Synthesis of 3-Methyl-2-biphenylcarboxylic acid

Step 2: Cyclization to 1-Methyl-9H-fluoren-9-one This step is critical.[1][2] The use of Polyphosphoric Acid (PPA) is preferred over Friedel-Crafts acid chlorides (AlCl₃) to minimize intermolecular acylation byproducts.[1][2]

Reagents:

-

Polyphosphoric Acid (PPA) (100 g) – Acts as solvent and catalyst[1]

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with PPA. Heat to 80°C to lower viscosity.

-

Addition: Add the carboxylic acid precursor in small portions over 20 minutes. Mechanical stirring is required due to high viscosity.[1][2]

-

Reaction: Increase temperature to 120°C and stir for 2–4 hours.

-

Quench: Cool to 60°C. Pour the dark syrup slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow/orange solid.[1][2]

-

Workup: Filter the solid.[1][2][6][7] Wash with 10% NaHCO₃ (to remove unreacted acid) and water.[1][2]

-

Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

Visualization: Synthetic Pathway

Caption: Two-step synthesis ensuring regiochemical control via biaryl intermediate.

Module 2: Reactivity & Functionalization

The 1-methyl group is not passive; it acts as a steric gatekeeper for the C9 carbonyl.[2]

Nucleophilic Addition (Grignard/Lithiation)[1]

-

Challenge: Attack at the C9 carbonyl is sterically hindered by the C1-methyl group (peri-interaction).[1][2]

-

Outcome: Nucleophilic addition (e.g., Phenylmagnesium bromide) requires higher temperatures or more reactive organolithiums compared to unsubstituted fluorenone.[1][2]

-

Stereochemistry: The incoming nucleophile is forced to approach anti to the methyl group, often resulting in high diastereoselectivity if the nucleophile is chiral or bulky.

Reduction to 1-Methylfluorene[1][2]

-

Method: Wolff-Kishner Reduction (Hydrazine, KOH, Ethylene Glycol).[1][2]

-

Protocol Note: Standard conditions apply, but the reflux time often needs extension (4–6 hours) to overcome the steric inhibition of hydrazone formation.

Electrophilic Aromatic Substitution (EAS)[1]

-

Directing Effect: The C9 carbonyl is electron-withdrawing (deactivating).[1][2] The C1-methyl is electron-donating (activating).[1][2]

-

Regioselectivity: Nitration or bromination typically occurs at C2 (ortho to methyl) or C7 (para to the biphenyl linkage on the other ring), avoiding the deactivated positions meta to the carbonyl.

Visualization: Reactivity Logic

Caption: Functionalization map highlighting steric influence of the C1-methyl group.

Module 3: Applications in Research

Drug Discovery: Kinamycin Scaffolds

The 1-methylfluorenone core is a structural analog of the Kinamycin and Stealthin antibiotics (benzo[b]fluorene derivatives).

-

Mechanism: These compounds often contain diazo groups and undergo reductive activation to cleave DNA.[1][2]

-

Usage: 1-Methylfluorenone is used as a simplified model system to study the redox properties of the fluorenone core without the complexity of the full natural product.

Organic Electronics (OLEDs)[1]

-

Problem: Planar aromatic systems (like fluorenone) tend to aggregate (π-stack) in solid films, leading to fluorescence quenching.[1][2]

-

Solution: The 1-methyl group induces a twist in the backbone (approx. 20° torsion).[1] This disrupts packing , maintaining high quantum efficiency in the solid state.[2]

-

Application: Used as an electron-transporting host material or a building block for thermally stable hole-transport materials.[1][2][8]

Technical Data Summary

| Property | Value/Description | Relevance |

| Melting Point | 86–88 °C | Solid handling; purity indicator.[1][2] |

| C9 Carbonyl IR | ~1715 cm⁻¹ | Shifted slightly vs fluorenone due to strain.[1][2] |

| Solubility | DCM, Toluene, EtOAc | Poor solubility in Hexanes (recrystallization).[2] |

| pKa (C-H) | ~22 (est.)[1][2] | Acidic protons at C9 (if reduced to fluorene).[1][2] |